molecular formula C20H21N3O4S B11218345 10-methoxy-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

10-methoxy-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11218345
M. Wt: 399.5 g/mol
InChI Key: UHGARAISYKKZIE-UHFFFAOYSA-N
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Description

10-methoxy-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes methoxy, thioxo, and carboxamide functional groups

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving methoxy and thioxo groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The methoxy and thioxo groups may play a role in binding to proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds include other benzoxadiazocine derivatives with different substituents on the ring system. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 10-methoxy-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-20-15(18(24)21-11-7-9-12(25-2)10-8-11)16(22-19(28)23-20)13-5-4-6-14(26-3)17(13)27-20/h4-10,15-16H,1-3H3,(H,21,24)(H2,22,23,28)

InChI Key

UHGARAISYKKZIE-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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